Ethyl 1-nitro-2-naphthoate

Description

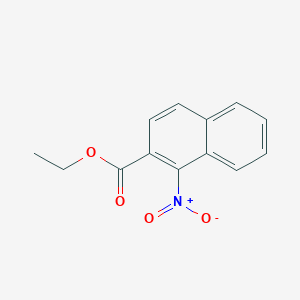

Ethyl 1-nitro-2-naphthoate is a nitro-substituted naphthoate ester characterized by a nitro group at the 1-position and an ethoxycarbonyl group at the 2-position of the naphthalene ring. Its synthesis typically involves nitration of precursor compounds under controlled acidic conditions. For instance, in one protocol, a mixture of concentrated HNO₃ and H₂SO₄ (1:2 ratio) is added dropwise to a precursor (e.g., ethyl 1-(acetylamido)-naphtho[2,1-b]furan-2-carboxylate) at 0–40°C, followed by stirring for 4.5 hours to yield the nitro-substituted product .

Properties

IUPAC Name |

ethyl 1-nitronaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-2-18-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14(16)17/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTZCHAABQYQCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1-nitro-2-naphthoate can be synthesized through the nitration of ethyl naphthoate. The process involves the following steps:

Nitration: Ethyl naphthoate is treated with a nitrating mixture (typically a combination of concentrated sulfuric acid and nitric acid) to introduce the nitro group at the 2-position of the naphthalene ring.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-nitro-2-naphthoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products:

Reduction: Ethyl 1-amino-2-naphthoate.

Substitution: Various substituted naphthoates depending on the nucleophile used.

Hydrolysis: 1-nitro-2-naphthoic acid.

Scientific Research Applications

Ethyl 1-nitro-2-naphthoate is utilized in various scientific research applications, including:

Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.

Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-nitro-2-naphthoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may have biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Ethyl 1-nitro-2-naphthoate belongs to a broader family of naphthoate esters. Key comparisons include:

Key Observations :

- Electronic Effects : The nitro group in this compound strongly deactivates the aromatic ring, directing further electrophilic substitutions to meta/para positions. This contrasts with bromine in Methyl 1-bromo-2-naphthoate, which is less deactivating and ortho/para-directing .

- Solubility: Amino- and hydroxy-substituted derivatives (e.g., Ethyl 3-amino... and Ethyl 6-hydroxy-2-naphthoate) exhibit higher polarity and solubility in polar solvents compared to nitro- or bromo-substituted analogs .

Research Findings and Limitations

- Thermal Stability : Nitro-substituted naphthoates (e.g., this compound) exhibit lower thermal stability compared to bromo- or hydroxy-substituted analogs, as nitro groups may decompose exothermically above 150°C .

- Toxicological Data: Limited studies exist on the toxicity of this compound. However, structurally related nitroaromatics (e.g., 1-(2-amino-6-nitrophenyl)ethanone) require precautions to avoid inhalation or dermal exposure due to uncharacterized hazards .

Q & A

Q. What are the standard synthetic routes for Ethyl 1-nitro-2-naphthoate, and how can reaction conditions be optimized?

this compound is typically synthesized via nitration of ethyl 2-naphthoate. A common method involves refluxing ethyl 2-naphthoate with a nitrating agent (e.g., nitric acid in sulfuric acid) under controlled temperature (0–5°C) to minimize side reactions. Optimization includes adjusting molar ratios (e.g., 1:1.2 substrate-to-nitric acid) and using anhydrous solvents to enhance yield. Purification via column chromatography with silica gel and ethyl acetate/hexane eluent is recommended to isolate the nitro derivative .

Q. How can researchers validate the purity and structural integrity of this compound?

Key validation methods include:

- Elemental analysis to confirm empirical formula.

- FT-IR spectroscopy to identify nitro group stretching (~1520 cm⁻¹ and ~1350 cm⁻¹).

- ¹H/¹³C NMR to resolve aromatic protons (δ 7.5–8.5 ppm) and ester carbonyl (δ ~165 ppm).

- HPLC-MS for purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]⁺ at m/z 245). Cross-referencing with spectral databases ensures accuracy .

Q. What solvents and catalysts are compatible with this compound in downstream reactions?

Polar aprotic solvents (DMF, DMSO) are ideal for nucleophilic substitutions due to the compound’s nitro group. Catalysts like Pd/C or FeCl₃ facilitate reductions (e.g., nitro to amine) or coupling reactions. Avoid strong bases (risk of ester hydrolysis) and ensure inert atmospheres for metal-catalyzed steps .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model electronic properties, such as nitro group electrophilicity and aromatic ring charge distribution. These predict regioselectivity in electrophilic substitutions (e.g., preferential attack at C-8 due to resonance stabilization). Validate predictions experimentally via kinetic studies or isotopic labeling .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Solutions include:

Q. How does the nitro group influence the compound’s environmental persistence or toxicity in biological assays?

The nitro group enhances electron-withdrawing effects, increasing stability but potentially contributing to cytotoxicity. Assess environmental fate via hydrolysis studies (pH 7–9 buffers, 25–50°C) and microbial degradation assays. For toxicity, use in vitro models (e.g., HepG2 cells) to measure IC₅₀ values and ROS generation .

Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray studies?

Slow evaporation from dichloromethane/hexane (1:3) at 4°C promotes single-crystal growth. For twinned crystals, employ SHELXD for structure solution. Additive screening (e.g., 1% ethyl acetate) can improve crystal quality.

Methodological Guidance

Q. How to design a kinetic study for nitration of Ethyl 2-naphthoate?

- Use stopped-flow UV-Vis spectroscopy to monitor nitro group formation (λ = 320 nm).

- Vary nitric acid concentration (0.5–2.0 M) and temperature (0–25°C).

- Calculate rate constants via pseudo-first-order kinetics. Validate with Arrhenius plots .

Q. What analytical workflows are recommended for characterizing degradation products?

Q. How to correlate substituent effects with bioactivity in this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.